molecular formula C20H26N2O6S2 B2404446 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946352-63-2

2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2404446
CAS No.: 946352-63-2
M. Wt: 454.56
InChI Key: XMOJDBYFXQKHJW-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a highly specialized compound with intriguing chemical properties. This compound's structure integrates a benzenesulfonamide moiety with a tetrahydroquinoline ring system, decorated with methoxy and propylsulfonyl groups. Such structural diversity makes it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide generally involves multi-step organic synthesis strategies:

  • Formation of the tetrahydroquinoline ring: : This step involves cyclization reactions, often starting with an aniline derivative and a carbonyl compound in the presence of acid catalysts.

  • Methoxylation: : Introducing methoxy groups at specific positions on the benzene ring using reagents like methyl iodide or dimethyl sulfate under basic conditions.

  • Sulfonamide formation: : Reaction of the amine group with a sulfonyl chloride reagent to form the sulfonamide bond.

  • Propylsulfonyl group attachment:

Industrial Production Methods

In an industrial setting, the synthesis of this compound would leverage high-yield, cost-effective methods, using scalable batch or continuous-flow processes to ensure consistency and efficiency. Rigorous control of reaction conditions (temperature, pressure, and pH) and purification processes (recrystallization, chromatography) are paramount.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Introduction of oxidizing agents can modify its functional groups, potentially altering its bioactivity.

  • Reduction: : Utilizing reducing agents may convert sulfonamide or tetrahydroquinoline functionalities, possibly leading to new derivatives.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can further functionalize the benzene or tetrahydroquinoline rings.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Palladium on carbon for hydrogenation, acids or bases for substitution reactions.

Major Products Formed

  • Oxidation products: : Potential formation of sulfone derivatives.

  • Reduction products: : Conversion to secondary amines or alcohols depending on the functional groups targeted.

  • Substitution products: : Halogenated derivatives or those bearing other substituents like nitro or amino groups.

Scientific Research Applications

In Chemistry

  • Catalysis: : As a ligand in metal-catalyzed reactions.

  • Synthetic intermediates: : Building blocks for more complex molecules.

In Biology and Medicine

  • Drug development: : Potential pharmacological activities such as anti-inflammatory, anticancer, or antiviral effects.

  • Biological probes: : Investigating biochemical pathways or target binding affinities.

In Industry

  • Polymer chemistry: : Used in the synthesis of specialty polymers or resins.

  • Material science:

Mechanism of Action

The action mechanism of 2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide would involve its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form various bonds or interactions (hydrogen bonding, hydrophobic interactions, van der Waals forces) with biological macromolecules, influencing pathways or processes like signal transduction or gene expression.

Comparison with Similar Compounds

2,5-dimethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique compared to similar compounds like:

  • 2,5-dimethoxybenzenesulfonamide: : Lacks the tetrahydroquinoline moiety, impacting its bioactivity and chemical properties.

  • N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide:

List of Similar Compounds

  • 2,5-dimethoxybenzenesulfonamide

  • N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

  • N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Each of these compounds has specific structural and functional variations that differentiate their applications and mechanisms of action.

Properties

IUPAC Name

2,5-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-14-17(27-2)9-10-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOJDBYFXQKHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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